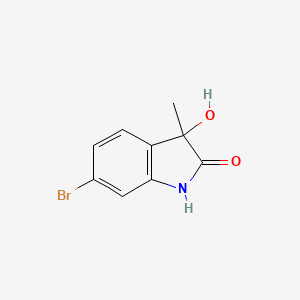
7-Allyl-3H-phenoxazin-3-one
Overview
Description
7-Allyl-3H-phenoxazin-3-one is a phenoxazine derivative known for its unique chemical properties and applications in various scientific fields. Phenoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their structure, which contribute to their diverse chemical reactivity and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-3H-phenoxazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photoinitiated cyclocondensation of 2-azidophenol with substituted 2-aminophenols . The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions to ensure consistent quality and yield, as well as implementing purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 7-Allyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce different functional groups into the phenoxazine ring, modifying its reactivity and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
7-Allyl-3H-phenoxazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator and in various analytical assays to measure metabolic activity and cell viability.
Biology: Employed in cell viability assays to assess the health and proliferation of cells.
Medicine: Investigated for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-Allyl-3H-phenoxazin-3-one involves its redox properties. The compound can be reduced by cellular enzymes to form resorufin, a highly fluorescent product. This reduction process is often used to measure cellular metabolic activity and viability . The molecular targets and pathways involved include cellular dehydrogenases and other redox-active enzymes that facilitate the conversion of the compound .
Comparison with Similar Compounds
Resazurin: A closely related compound that is also used as a redox indicator and in cell viability assays.
Resorufin: The oxidized form of resazurin and a major product of 7-Allyl-3H-phenoxazin-3-one oxidation.
Hydroresorufin: The reduced form of resorufin, which can be reverted back to resorufin under oxidative conditions.
Uniqueness: this compound is unique due to its specific allyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its fluorescent properties and make it more suitable for certain analytical applications compared to other phenoxazine derivatives .
Properties
IUPAC Name |
7-prop-2-enylphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-2-3-10-4-6-12-14(8-10)18-15-9-11(17)5-7-13(15)16-12/h2,4-9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAALANGSBAMACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)









![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)
